6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-3-8-26-21(27)15-9-17-18(29-12-28-17)10-16(15)23-22(26)31-11-19-24-20(25-30-19)14-6-4-13(2)5-7-14/h3-7,9-10H,1,8,11-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTCOIFDACRSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime. The amidoxime is then cyclized with a suitable reagent, such as acetic anhydride, to form the 1,2,4-oxadiazole ring.
Synthesis of the quinazolinone core: This involves the reaction of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone structure.
Formation of the dioxolo ring: This can be achieved by reacting a suitable diol with a protecting group, such as methylene chloride, under acidic conditions.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the quinazolinone core, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced quinazolinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Compounds containing oxadiazoles and quinazolinones have been reported to exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of quinazolinones possess significant antimicrobial properties. The introduction of oxadiazole moieties can enhance these effects by improving solubility and bioavailability .
- Anticancer Properties : Quinazolinone derivatives are known for their anticancer activities. The specific structure of this compound suggests potential efficacy against various cancer cell lines. Empirical testing is necessary to confirm its effectiveness in this regard .
- Anti-inflammatory Effects : Research indicates that compounds similar to this one can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Potential Applications
Given its unique structure and biological activity profile, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
- Research Studies : To explore its mechanisms of action in various biological systems.
- Chemical Synthesis : As a precursor for synthesizing other complex organic molecules with desired properties.
Mechanism of Action
The mechanism of action of 6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the oxadiazole moiety could interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Oxadiazole vs.
- Allyl Group : The prop-2-en-1-yl group in the target compound contrasts with the styryl group in 1f (). Allyl groups are less conjugated, possibly reducing oxidative metabolism compared to styryl .
- Sulfanyl Bridge : The methyl sulfanyl linker in the target compound differs from sulfonamide groups in 1f , which are critical for COX-2 inhibition. Sulfanyl groups may offer better membrane permeability but lower polarity .
Pharmacological Activity Comparison
- COX-2 Inhibition: Compound 1f () showed 47.1% inhibition at 20 μM, while the target compound’s lack of a sulfonamide group suggests weaker COX-2 affinity. However, the oxadiazole and quinazolinone core may compensate via hydrophobic interactions .
- Anticancer Potential: The triazoloquinazoline 8B () shares a fused heterocyclic core with the target compound. The nitrile group in 8B may enhance cytotoxicity, whereas the target’s dioxolo ring could reduce metabolic degradation .
- Structural Clustering: highlights that bioactivity profiles correlate with structural similarity.
Research Implications and Gaps
- Bioactivity Prediction : The target compound’s structural features (oxadiazole, allyl, dioxolo) suggest dual kinase/COX-2 inhibition, but empirical validation is required.
- Optimization Opportunities : Introducing sulfonamide groups (as in 1f ) or nitriles (as in 8B ) could enhance potency.
- Synthetic Challenges : The dioxolo ring may complicate regioselective functionalization, necessitating advanced catalytic methods .
Biological Activity
The compound 6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel structure combining various pharmacophoric elements known for their biological activities. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of the compound is , featuring a complex arrangement that includes an oxadiazole ring and a quinazolinone moiety. The presence of these functional groups suggests potential interactions with biological targets involved in various diseases.
Target Enzymes and Pathways
The primary target of this compound appears to be acetylcholinesterase (AChE) . The interaction with AChE leads to inhibition of the enzyme's activity, resulting in increased levels of acetylcholine (ACh) in the synaptic cleft. This mechanism is crucial as it enhances cholinergic signaling involved in muscle contraction and cognitive functions.
Moreover, compounds with similar structures have been shown to inhibit key pathways associated with tumorigenesis, such as the PI3K-AKT pathway , which is often dysregulated in cancer cells. This suggests a potential anticancer activity through modulation of cell proliferation and survival pathways .
Anticancer Activity
Recent studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes like thymidylate synthase and histone deacetylases (HDAC) . These compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation . The specific compound under discussion may also exhibit similar activities due to its structural characteristics.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing the oxadiazole moiety have demonstrated effectiveness against various bacterial strains and fungi. For instance, related oxadiazole derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
Preliminary cytotoxicity assays indicate that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects. Further studies are needed to quantify these effects across different cell lines.
Study 1: Anticancer Screening
In a recent study involving the synthesis of various oxadiazole derivatives, several compounds were screened for their ability to inhibit cancer cell growth. The results indicated that compounds similar to the one discussed showed IC50 values in the low micromolar range against human cancer cell lines, suggesting significant anticancer potential .
Study 2: Antimicrobial Activity Evaluation
Another study evaluated the antimicrobial efficacy of oxadiazole-containing compounds against a panel of bacterial strains. The results demonstrated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Summary Table
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step protocols, typically starting with the assembly of the quinazolin-8-one core followed by functionalization with the oxadiazole and allyl groups. Key steps include:
- Reaction conditions : Reflux in polar aprotic solvents (e.g., ethanol/methanol) with controlled temperature (60–80°C) to optimize yields .
- Functionalization : Sulfanyl linkage formation via nucleophilic substitution between thiol-containing intermediates and halogenated precursors .
- Purification : Column chromatography or recrystallization in DMF/ethanol mixtures to isolate high-purity products .
Q. How can structural confirmation be achieved post-synthesis?
Modern analytical techniques are essential:
- NMR spectroscopy : Confirm proton environments (e.g., allyl protons at δ 5.0–5.5 ppm, aromatic protons in the oxadiazole ring at δ 7.2–8.0 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the quinazolinone core) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What solubility and lipophilicity parameters are critical for in vitro assays?
- Solubility : The compound’s methoxy and oxadiazole groups enhance aqueous solubility in DMSO or ethanol-water mixtures (~2–5 mg/mL) .
- Lipophilicity : Calculated logP values (SwissADME) range from 2.5–3.2, indicating moderate membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
- Dose-response standardization : Perform IC50/EC50 curves across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects .
- Control benchmarking : Compare activity against reference compounds (e.g., celecoxib for anti-inflammatory assays) .
Q. What reaction mechanisms govern the compound’s stability under physiological conditions?
The allyl group and sulfanyl linker are potential degradation hotspots:
Q. How can computational models predict pharmacokinetic properties?
- ADME prediction : SwissADME or ADMETLab2.0 can estimate bioavailability (%F = 50–60%), blood-brain barrier penetration (low), and CYP450 interactions (CYP3A4 substrate) .
- Docking studies : Molecular dynamics simulations (AutoDock Vina) reveal binding affinities to targets like COX-2 (ΔG ≈ -9.5 kcal/mol) or EGFR kinase (ΔG ≈ -8.2 kcal/mol) .
Q. What strategies optimize selectivity for quinazolinone-based targets?
- Substituent tuning : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance target affinity .
- Isosteric replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-thiadiazole to modulate steric and electronic effects .
Experimental Design Considerations
Q. How to design assays for evaluating antimicrobial activity?
- Strain selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungi (e.g., C. albicans) .
- MIC determination : Use broth microdilution (CLSI guidelines) with 24–48 hr incubation and resazurin viability staining .
Q. What in vitro models assess anti-inflammatory potential?
- COX-2 inhibition : Measure prostaglandin E2 (PGE2) suppression in LPS-stimulated RAW 264.7 macrophages via ELISA .
- NF-κB pathway : Luciferase reporter assays in HEK293T cells transfected with NF-κB response elements .
Data Interpretation and Validation
Q. How to validate off-target effects in kinase inhibition studies?
Q. What statistical methods address variability in cytotoxicity data?
- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Dose-response modeling : Fit data to Hill equations (GraphPad Prism) to calculate EC50/LC50 values with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
